3-(1-((5-氟-2-甲氧苯基)磺酰基)哌啶-4-基)咪唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

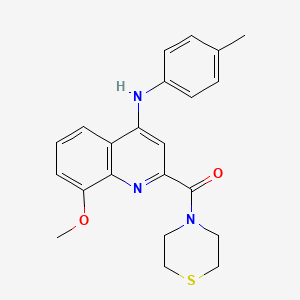

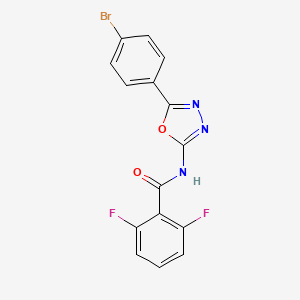

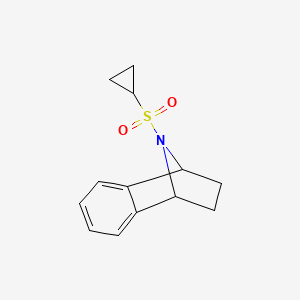

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a novel compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

科学研究应用

Organic Synthesis: Catalytic Protodeboronation

FMPD is a valuable building block in organic synthesis. While many protocols exist for functionalizing alkyl boronic esters, protodeboronation remains less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the conversion of boronic esters into other functional groups, expanding their synthetic utility.

Hydromethylation of Alkenes

The same catalytic protodeboronation process mentioned earlier allows for formal anti-Markovnikov alkene hydromethylation. By pairing FMPD-derived boronic esters with a Matteson–CH₂–homologation, researchers achieve this valuable transformation. For instance, the hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Total Synthesis of Natural Products

FMPD’s protodeboronation has found application in the formal total synthesis of specific natural products. Notably, it played a role in the synthesis of δ-®-coniceine and indolizidine 209B . These achievements highlight its potential in complex molecule construction.

Pharmaceutical Research: Cancer Treatment

A related compound, 3,5-difluoro-2-methoxybenzenesulfonyl piperidin-4-yl imidazolidine-2,4-dione , has been patented for its synthetic process and pharmaceutical applications. This compound and its salts are useful for treating various diseases, including cancer . While not identical to FMPD, the similarity in structure suggests potential pharmacological relevance.

Boron Reagents for Suzuki–Miyaura Coupling

FMPD derivatives could serve as boron reagents in Suzuki–Miyaura coupling reactions. The syn-selective addition of B–H over unsaturated bonds, occurring in an anti-Markovnikov manner, opens up possibilities for efficient cross-coupling reactions. Researchers have explored borane reagents like BH₃·L for this purpose .

作用机制

Target of Action

The primary targets of 3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione are the enzymes ADAMTS-4 and ADAMTS-5 . These enzymes play a crucial role in the degradation of cartilage, particularly in conditions such as osteoarthritis .

Mode of Action

This compound acts as an inhibitor of ADAMTS-4 and ADAMTS-5 . By binding to these enzymes, it prevents them from breaking down cartilage, thereby helping to maintain cartilage homeostasis .

Biochemical Pathways

The inhibition of ADAMTS-4 and ADAMTS-5 affects the biochemical pathways involved in cartilage degradation . This can help to slow the progression of diseases involving cartilage degradation, such as osteoarthritis .

Result of Action

By inhibiting ADAMTS-4 and ADAMTS-5, this compound can help to preserve cartilage and slow the progression of osteoarthritis . This results in a reduction of inflammation and pain associated with these conditions .

属性

IUPAC Name |

3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O5S/c1-24-12-3-2-10(16)8-13(12)25(22,23)18-6-4-11(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,11H,4-7,9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEMJCAAJXPLAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2427179.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate](/img/structure/B2427183.png)

![(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2427191.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2427192.png)

![1,7-diethyl-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2427198.png)